An In-depth Technical Guide to 7-Chloro-1H-benzo[d]triazole: Physical and Chemical Properties
An In-depth Technical Guide to 7-Chloro-1H-benzo[d]triazole: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 7-Chloro-1H-benzo[d]triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its properties, outlines a representative synthetic protocol, and presents key information in a structured format for ease of reference.
Core Physical and Chemical Properties
7-Chloro-1H-benzo[d]triazole is a chlorinated derivative of benzotriazole. The addition of a chlorine atom to the benzene ring influences its electronic properties, reactivity, and biological activity compared to the parent compound.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of 7-Chloro-1H-benzo[d]triazole. It is important to note that while some data is derived from experimental measurements, other values are predicted based on computational models.
| Identifier | Value | Source |
| IUPAC Name | 7-Chloro-1H-1,2,3-benzotriazole | N/A |
| CAS Number | 67130-04-5 | [1] |
| Molecular Formula | C₆H₄ClN₃ | [1] |
| Molecular Weight | 153.57 g/mol | [1] |
| SMILES | Clc1cccc2nn[nH]c12 | [1] |
| Physical Property | Value | Source & Notes |
| Melting Point | 160 °C | [2] |
| Boiling Point | 392.7 ± 15.0 °C | [2] (Predicted) |
| Density | 1.531 ± 0.06 g/cm³ | [2] (Predicted) |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |
Solubility and Acidity
| Property of 1H-Benzotriazole | Value | Source |
| Solubility in Water | 19.8 g/L at 25 °C | [3] |
| pKa | 8.37 at 20 °C | [3] |
The presence of the electron-withdrawing chloro group in the 7-position is expected to increase the acidity (lower the pKa) of 7-Chloro-1H-benzo[d]triazole compared to the unsubstituted benzotriazole. Its solubility in organic solvents is generally expected to be good for a compound of its polarity.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 7-Chloro-1H-benzo[d]triazole was not found in the literature surveyed, a representative synthesis can be proposed based on the well-established method for preparing benzotriazoles from o-phenylenediamines.
Representative Synthesis of 7-Chloro-1H-benzo[d]triazole
This protocol describes the diazotization of 4-chloro-1,2-phenylenediamine followed by intramolecular cyclization.
Materials:
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4-chloro-1,2-phenylenediamine
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Glacial acetic acid
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Sodium nitrite (NaNO₂)
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Deionized water
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Ice
Procedure:
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Dissolution of Starting Material: In a reaction vessel, dissolve 4-chloro-1,2-phenylenediamine in glacial acetic acid. The mixture should be stirred until a homogenous solution is achieved. Cool the solution to 0-5 °C in an ice bath.
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Preparation of Nitrite Solution: Prepare a solution of sodium nitrite in deionized water.
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Diazotization and Cyclization: Slowly add the sodium nitrite solution dropwise to the stirred, cooled solution of 4-chloro-1,2-phenylenediamine. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.
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Reaction Completion: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.
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Isolation of Product: The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the product can be precipitated by the addition of cold water.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield 7-Chloro-1H-benzo[d]triazole.
Spectral Characterization
Detailed spectral data for 7-Chloro-1H-benzo[d]triazole are not widely published. However, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the chlorine atom and the triazole ring.
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¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the benzotriazole core. The carbon atom attached to the chlorine will be significantly affected, and its chemical shift will be a key identifier.
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IR Spectroscopy: The infrared spectrum would be expected to show characteristic N-H stretching vibrations (around 3100-3300 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and a C-Cl stretching vibration (typically in the 600-800 cm⁻¹ region).
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (153.57 g/mol ). A characteristic isotopic pattern for a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be expected.
Diagrams
Synthesis Workflow for 7-Chloro-1H-benzo[d]triazole
The following diagram illustrates the synthetic pathway from 4-chloro-1,2-phenylenediamine to 7-Chloro-1H-benzo[d]triazole.
Caption: Synthesis of 7-Chloro-1H-benzo[d]triazole.
